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Compound of Interest

Compound Name: (2-Bromoethoxy)cyclobutane

CAS No.: 1248321-92-7

Cat. No.: B1527481

Get Quote

This guide provides a comprehensive overview of (2-bromoethoxy)cyclobutane, a molecule

of interest for researchers, scientists, and professionals in drug development. By synthesizing

fundamental chemical principles with practical insights, this document details the molecule's

properties, potential synthetic routes, reactivity, and applications, with a particular focus on its

relevance in medicinal chemistry.

Molecular Profile and Physicochemical Properties
(2-Bromoethoxy)cyclobutane is a bifunctional organic molecule featuring a cyclobutane ring

and a bromoethoxy side chain. This unique combination of a strained cycloalkane and a

reactive alkyl halide ether makes it a valuable building block in organic synthesis.

Chemical Formula and Molecular Weight
The chemical formula for (2-bromoethoxy)cyclobutane is C₆H₁₁BrO.[1] Its molecular weight

is 179.06 g/mol .[1]
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Structural Characteristics
The molecule consists of a cyclobutoxy group attached to an ethyl bromide moiety. The

cyclobutane ring is a four-membered carbocycle known for its significant ring strain, which

influences its reactivity.[2] The presence of an ether linkage and a terminal bromine atom

provides two distinct sites for chemical modification.

Table 1: Physicochemical Properties of (2-Bromoethoxy)cyclobutane

Property Value Source

Molecular Formula C₆H₁₁BrO [1]

Molecular Weight 179.06 g/mol [1]

SMILES BrCCOC1CCC1 [1]

CAS Number 1248321-92-7 [1]

Synthesis of (2-Bromoethoxy)cyclobutane: An
Explored Pathway
While specific literature detailing the synthesis of (2-bromoethoxy)cyclobutane is not readily

available, a plausible and efficient synthetic route can be devised based on well-established

organic reactions, particularly the Williamson ether synthesis. This method is a cornerstone of

ether preparation, valued for its reliability and versatility.[3]

Proposed Synthetic Route: Williamson Ether Synthesis
The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.

[3] In the context of synthesizing (2-bromoethoxy)cyclobutane, this would entail the reaction

of cyclobutanol with an excess of a dihaloethane, such as 1,2-dibromoethane, in the presence

of a base.

Causality Behind Experimental Choices:

Choice of Reactants: Cyclobutanol serves as the precursor to the cyclobutoxide nucleophile.

1,2-dibromoethane is chosen as the electrophile, providing the two-carbon linker and the
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terminal bromine. Using a large excess of 1,2-dibromoethane is crucial to minimize the

formation of the symmetrical diether byproduct (1,2-bis(cyclobutoxy)ethane).

Role of the Base: A strong base, such as sodium hydride (NaH), is required to deprotonate

the relatively weakly acidic cyclobutanol to form the more nucleophilic cyclobutoxide ion.[3]

Solvent Selection: An inert, aprotic polar solvent like tetrahydrofuran (THF) is ideal. It readily

dissolves the reactants and does not participate in the reaction.

Detailed Experimental Protocol (Proposed)
Materials:

Cyclobutanol

Sodium hydride (NaH), 60% dispersion in mineral oil

1,2-dibromoethane

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation

or chromatography equipment)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged

with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

Formation of the Alkoxide: A solution of cyclobutanol (1.0 equivalent) in anhydrous THF is

added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room

temperature and stirred for one hour, or until hydrogen gas evolution ceases, indicating the

complete formation of sodium cyclobutoxide.
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Addition of the Electrophile: A solution of 1,2-dibromoethane (5-10 equivalents) in anhydrous

THF is added dropwise to the reaction mixture.

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6

hours. The progress of the reaction should be monitored by thin-layer chromatography

(TLC).

Workup: After completion, the reaction is cooled to 0 °C and cautiously quenched by the

slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is

extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine,

dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced

pressure.

Purification: The crude product is purified by vacuum distillation or column chromatography

on silica gel to yield pure (2-bromoethoxy)cyclobutane.
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Caption: Proposed synthesis of (2-bromoethoxy)cyclobutane via Williamson ether synthesis.

Reactivity and Synthetic Utility
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The reactivity of (2-bromoethoxy)cyclobutane is dictated by its two primary functional groups:

the cyclobutane ring and the bromoethyl moiety.

Reactions Involving the Bromoethyl Group
The carbon-bromine bond is polarized, making the terminal carbon electrophilic and

susceptible to nucleophilic substitution. This allows for the introduction of a wide range of

functional groups.

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles (e.g.,

amines, thiols, cyanides, azides) to form new carbon-heteroatom or carbon-carbon bonds.

This is a key reaction for introducing the cyclobutoxyethyl moiety into larger molecules.

Grignard Reagent Formation: Reaction with magnesium metal would yield the corresponding

Grignard reagent, a potent carbon nucleophile that can react with electrophiles such as

aldehydes, ketones, and esters.

Reactivity of the Cyclobutane Ring
The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions

under certain conditions, although it is generally more stable than cyclopropane.[2] Reactions

that involve the formation of cationic or radical intermediates on the ring can lead to

rearrangements. However, under typical nucleophilic substitution conditions at the side chain,

the cyclobutane ring is expected to remain intact.

Applications in Drug Discovery and Medicinal
Chemistry
The incorporation of small, strained rings like cyclobutane into drug candidates is an

increasingly utilized strategy in medicinal chemistry.[4][5] The cyclobutane moiety can offer

several advantages:

Conformational Rigidity: The puckered nature of the cyclobutane ring can lock a molecule

into a specific three-dimensional conformation, which can enhance binding affinity to a

biological target.[6]
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Metabolic Stability: The replacement of more metabolically labile groups (e.g., gem-dimethyl

groups) with a cyclobutane ring can improve the metabolic stability of a drug candidate.[4]

Improved Physicochemical Properties: The introduction of a cyclobutane ring can modulate

properties such as lipophilicity and solubility.

Novel Chemical Space: Cyclobutane-containing molecules occupy a unique area of chemical

space, offering opportunities for the discovery of novel bioactive compounds.[4]

(2-Bromoethoxy)cyclobutane serves as a valuable building block for introducing the

cyclobutoxyethyl scaffold into potential drug candidates. This moiety can act as a flexible linker

with a defined spatial arrangement due to the cyclobutane ring, which can be advantageous for

optimizing ligand-receptor interactions.

Key Molecular Features

Advantages in Drug Design

(2-Bromoethoxy)cyclobutane
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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